2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER is a chemical compound with the molecular formula C10H6Cl2O6 and a molecular weight of 293.062 g/mol . It is known for its unique structure, which includes two chlorine atoms and multiple ester groups, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER typically involves the esterification of acetic acid with 4-acetoxy-2,5-dichloro-3,6-dioxo-cyclohexa-1,4-dienyl . The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER .
Analyse Chemischer Reaktionen
Types of Reactions
ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER include:
- ACETIC ACID 4-ACETOXY-2,5-DIOXO-TETRAHYDRO-FURAN-3-YL ESTER
- ACETIC ACID 3-ACETOXY-4-ACETYL-2-METHYL-PHENYL ESTER
- ACETIC ACID (2,4-DICHLORO-PHENYLCARBAMOYL)-PHENYL-METHYL ESTER
Uniqueness
The uniqueness of ACETIC ACID 4-ACETOXY-2,5-DICHLORO-3,6-DIOXO-CYCLOHEXA-1,4-DIENYL ESTER lies in its specific arrangement of ester and chlorine groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
7474-87-5 |
---|---|
Molekularformel |
C10H6Cl2O6 |
Molekulargewicht |
293.05 g/mol |
IUPAC-Name |
(4-acetyloxy-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H6Cl2O6/c1-3(13)17-9-5(11)8(16)10(18-4(2)14)6(12)7(9)15/h1-2H3 |
InChI-Schlüssel |
DEOHGEJYLQIBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=O)C(=C(C1=O)Cl)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.